

# Disitertide Diammonium: A Technical Overview of its Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Disitertide, also known as P144, is a synthetic 14-amino acid peptide that acts as an inhibitor of Transforming Growth Factor-beta 1 (TGF- $\beta$ 1). Its diammonium salt form, **Disitertide diammonium**, is utilized to enhance its solubility and bioavailability. This document provides a comprehensive technical overview of the structure, physicochemical properties, synthesis, and key experimental protocols related to **Disitertide diammonium**. It is intended to serve as a resource for researchers and professionals in the fields of drug discovery and development.

#### **Core Structure and Physicochemical Properties**

Disitertide is a linear peptide with the amino acid sequence TSLDASIIWAMMQN[1][2][3]. The diammonium form indicates the presence of two ammonium counter-ions, which aid in the solubilization of this hydrophobic peptide.

#### **Quantitative Data Summary**

The key physicochemical properties of Disitertide and its diammonium salt are summarized in the table below.



| Property               | Value                               | Source |
|------------------------|-------------------------------------|--------|
| Disitertide            |                                     |        |
| Amino Acid Sequence    | TSLDASIIWAMMQN [1][2][3]            |        |
| Molecular Formula      | C68H109N17O22S2                     | [4][5] |
| Molecular Weight       | 1580.82 g/mol                       | [4][5] |
| Purity                 | ≥95% (HPLC)                         | [3]    |
| Disitertide Diammonium |                                     |        |
| Molecular Formula      | C68H115N19O22S2                     | [6]    |
| Molecular Weight       | 1614.88 g/mol [6]                   |        |
| Appearance             | White to off-white solid/powder [7] |        |

Solubility

| Solvent                 | Concentration           | Notes                                                                                   | Source |
|-------------------------|-------------------------|-----------------------------------------------------------------------------------------|--------|
| DMSO                    | 10 mg/mL (6.19 mM)      | Requires sonication                                                                     | [6]    |
| Water                   | 9.09 mg/mL (5.63<br>mM) | Requires sonication<br>and pH adjustment to<br>9 with NH <sub>3</sub> ·H <sub>2</sub> O | [6]    |
| 0.01M PBS (pH 7.4)      | Soluble to 1 mg/mL      | [3]                                                                                     |        |
| 50% PEG300 / 50% saline | 5 mg/mL (3.10 mM)       | Suspended solution, requires sonication                                                 | [6]    |

### **Synthesis**

Disitertide is synthesized using the solid-phase peptide synthesis (SPPS) method with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

#### **Synthesis Workflow**





Click to download full resolution via product page

Fig 1. Disitertide Synthesis Workflow.

#### **Experimental Protocol: Solid-Phase Peptide Synthesis**

- Resin Preparation: Start with a pre-loaded Fmoc-Asn(Trt)-Wang resin. Swell the resin in dimethylformamide (DMF).
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
- Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents.
- Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH)
  using a coupling agent such as diisopropylcarbodiimide (DIC) and an activator like
  hydroxybenzotriazole (HOBt). Add the activated amino acid to the resin to form the peptide
  bond.
- Washing: Wash the resin with DMF and DCM.
- Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Met, Met, Ala, Trp(Boc), Ile, Ile, Ser(tBu), Ala, Asp(OtBu), Leu, Ser(tBu), Thr(tBu)).
- Cleavage and Deprotection: Once the full peptide chain is assembled, treat the resin with a
  cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as
  triisopropylsilane (TIS) and water, to cleave the peptide from the resin and remove the sidechain protecting groups.



- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
- Diammonium Salt Formation: To prepare the diammonium salt, the purified peptide can be dissolved in a suitable solvent and treated with ammonium hydroxide, followed by lyophilization.

#### **Biological Activity and Signaling Pathways**

Disitertide is a known inhibitor of TGF-β1 signaling and has also been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis.

#### **TGF-β1 and PI3K/Akt Signaling Pathways**







Click to download full resolution via product page

Fig 2. Disitertide's effect on signaling.

# Experimental Protocols In Vitro Inhibition of PI3K/Akt Pathway

This protocol describes the use of Western blotting to assess the effect of Disitertide on the phosphorylation of Akt, a key downstream component of the PI3K pathway.





Click to download full resolution via product page

Fig 3. Western Blot Workflow.

- Cell Culture: Culture a suitable cell line (e.g., MC3T3-E1 osteoblast precursor cells) in appropriate media until they reach 70-80% confluency.
- Treatment: Treat the cells with **Disitertide diammonium** at a final concentration of 100 µg/mL for a specified time (e.g., 4 hours). Include a vehicle-treated control group.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.



- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the effect of Disitertide on Akt phosphorylation.

#### In Vivo Human Hypertrophic Scar Model

This protocol outlines the use of Disitertide in a xenograft model of human hypertrophic scars in nude mice.

- Animal Model: Use immunodeficient nude mice.
- Xenograft Implantation: Implant human hypertrophic scar tissue subcutaneously onto the backs of the mice.
- Treatment: Prepare a topical formulation of Disitertide (e.g., 300 μg/mL in a lipogel). Apply the formulation daily to the xenograft site. Include a placebo-treated control group.
- Monitoring: Monitor the size and appearance of the xenografts over a period of several weeks.
- Histological Analysis: At the end of the study, excise the xenografts and perform histological analysis (e.g., Hematoxylin and Eosin staining, Masson's trichrome staining) to assess changes in scar morphology and collagen deposition.

#### Conclusion

**Disitertide diammonium** is a promising therapeutic peptide with a well-defined structure and biological activity. Its ability to inhibit both the TGF-β1 and PI3K/Akt signaling pathways makes it a valuable tool for research in fibrosis, oncology, and other related fields. The protocols provided in this document offer a foundation for the synthesis, characterization, and in vitro/in vivo evaluation of this compound. Further research is warranted to fully elucidate its therapeutic potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Disitertide Diammonium: A Technical Overview of its Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620388#what-is-the-structure-of-disitertide-diammonium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com